molecular formula C19H20FNOS B12550330 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene CAS No. 142610-36-4

5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene

Cat. No.: B12550330
CAS No.: 142610-36-4
M. Wt: 329.4 g/mol
InChI Key: HXLJBAUOYCMNCY-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is a synthetic organic compound characterized by the presence of fluorine, isothiocyanate, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2-fluorophenol with an appropriate isothiocyanate derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The fluorophenoxy group can be reduced under specific conditions to yield hydroxy derivatives.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Amines such as aniline or alkylamines in the presence of a base like triethylamine are typical reagents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Thiourea derivatives.

Scientific Research Applications

5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein labeling.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
  • 5-(2-Chlorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
  • 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(ethyl)benzene

Uniqueness

5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides a reactive site for covalent modification of biomolecules. This combination makes it a valuable tool in various research and industrial applications.

Properties

CAS No.

142610-36-4

Molecular Formula

C19H20FNOS

Molecular Weight

329.4 g/mol

IUPAC Name

5-(2-fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C19H20FNOS/c1-12(2)15-9-14(22-18-8-6-5-7-17(18)20)10-16(13(3)4)19(15)21-11-23/h5-10,12-13H,1-4H3

InChI Key

HXLJBAUOYCMNCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N=C=S)C(C)C)OC2=CC=CC=C2F

Origin of Product

United States

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